N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a cyclobutyl group, and a naphthalene moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide, tetrahydrofuran, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide has significant potential in several scientific research fields:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic applications, such as targeting specific enzymes or receptors, is ongoing.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and naphthalene moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies on the pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N’-(1,2-oxazol-3-yl)oxamide
- **N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- **N-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide stands out due to its combination of a morpholine ring, cyclobutyl group, and naphthalene moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(15-26-19-7-6-17-4-1-2-5-18(17)14-19)22-16-21(8-3-9-21)23-10-12-25-13-11-23/h1-2,4-7,14H,3,8-13,15-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZVBMVWNASIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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